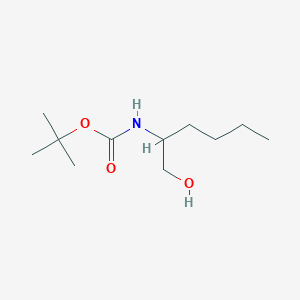

N-Boc-DL-2-amino-1-hexanol

Description

Contextual Significance of Amino Alcohols in Organic Synthesis

Amino alcohols are a crucial class of organic compounds that contain both an amine and a hydroxyl functional group. alfa-chemistry.com This bifunctionality allows them to participate in a wide array of chemical reactions, serving as key intermediates in the synthesis of more complex molecules. scbt.com Their applications are extensive, ranging from the synthesis of pharmaceuticals and natural products to their use as chiral auxiliaries and ligands in asymmetric catalysis. alfa-chemistry.comnih.govopenaccessjournals.com

The presence of both a nucleophilic amino group and a hydroxyl group enables diverse transformations, such as the formation of amides, esters, and oxazolidinones. scbt.comsigmaaldrich.com Furthermore, amino alcohols can be derived from readily available amino acids, making them attractive starting materials for the synthesis of bioactive molecules. alfa-chemistry.comopenaccessjournals.com Their utility extends to materials science, where they are used to modify surfaces and create polymers with specific properties. scbt.com

Rationale for Advanced Research on N-Boc-DL-2-amino-1-hexanol as a Chiral Synthon

This compound, a derivative of 2-amino-1-hexanol, incorporates a tert-butoxycarbonyl (Boc) protecting group on the nitrogen atom. This protection is a key feature that enhances its utility in synthesis. The Boc group is stable under a variety of reaction conditions but can be readily removed under acidic conditions, allowing for the selective unmasking of the amine functionality when needed. rsc.org This controlled reactivity is essential in multi-step synthetic sequences.

As a chiral synthon, this compound provides a stereocenter that can be used to introduce chirality into a target molecule. thieme-connect.com Although the "DL" designation indicates a racemic mixture, methods exist to resolve the enantiomers or to utilize the racemate in diastereoselective reactions, ultimately leading to enantiomerically enriched products. The ability to construct stereochemically defined molecules is of paramount importance in drug discovery and development, as different enantiomers of a chiral drug can exhibit vastly different pharmacological activities. The combination of the protected amine, the reactive alcohol, and the chiral center makes this compound a valuable and versatile tool for synthetic chemists.

Overview of Research Trajectories

Current research involving this compound and related N-protected amino alcohols is focused on several key areas. A primary trajectory is its application as a building block in the synthesis of complex, biologically active molecules, including potential therapeutic agents. sigmaaldrich.com For instance, N-protected amino alcohols are precursors in the synthesis of HIV protease inhibitors. sigmaaldrich.com

Another significant area of investigation is the development of new synthetic methodologies that utilize this compound to create novel chemical structures. This includes its use in the construction of heterocyclic compounds and peptidomimetics, which are molecules that mimic the structure of peptides. nih.govnih.gov

Furthermore, research continues to explore the catalytic applications of derivatives of this compound. By modifying the hydroxyl group or after deprotection of the amine, this synthon can be converted into chiral ligands for asymmetric catalysis, enabling the synthesis of a wide range of enantiomerically pure compounds. alfa-chemistry.comopenaccessjournals.com The development of efficient and highly selective catalytic systems remains a major goal in organic chemistry.

Chemical and Physical Properties

| Property | Value |

| Molecular Formula | C11H23NO3 |

| Molecular Weight | 217.31 g/mol |

| Boiling Point | 135°C at 0.3 mm Hg echemi.comechemi.com |

| Density | 1.178 g/mL at 25°C echemi.comechemi.com |

| Refractive Index | n20/D 1.450 echemi.comechemi.com |

| Flash Point | >230 °F echemi.comechemi.com |

| Vapor Pressure | 1.83E-05 mmHg at 25°C echemi.comechemi.com |

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-(1-hydroxyhexan-2-yl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H23NO3/c1-5-6-7-9(8-13)12-10(14)15-11(2,3)4/h9,13H,5-8H2,1-4H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCKPPJXOWKJHDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CO)NC(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40553464 | |

| Record name | tert-Butyl (1-hydroxyhexan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

137258-12-9 | |

| Record name | tert-Butyl (1-hydroxyhexan-2-yl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40553464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-Boc-DL-2-amino-1-hexanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for N Boc Dl 2 Amino 1 Hexanol and Its Precursors

Protection Strategies for the Amino Moiety

The protection of the amino group is a critical step in the synthesis of N-Boc-DL-2-amino-1-hexanol, preventing undesired side reactions and enabling selective transformations at other parts of the molecule. The tert-butoxycarbonyl (Boc) group is a widely utilized protecting group for amines due to its stability under various conditions and its straightforward removal under mild acidic conditions. organic-chemistry.orgrsc.org

tert-Butoxycarbonyl (Boc) Protection Techniques

The introduction of the Boc group onto the amino moiety of DL-2-amino-1-hexanol is typically achieved through the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O). This reagent is favored for its high reactivity and the clean nature of the reaction byproducts. fishersci.co.uk

The reaction involves the nucleophilic attack of the primary amine of DL-2-amino-1-hexanol on one of the carbonyl carbons of Boc₂O. This process is generally carried out under basic or neutral conditions to facilitate the deprotonation of the amine, thereby increasing its nucleophilicity. organic-chemistry.org The reaction is versatile and can be adapted to a range of substrates. For instance, a common procedure involves chilling a solution of the amino alcohol in a suitable solvent, such as methylene (B1212753) chloride, and then adding Boc₂O. prepchem.com

The efficiency of the Boc protection can be significantly influenced by the choice of catalyst and solvent. Common bases used to promote the reaction include triethylamine (B128534) (TEA) and 4-dimethylaminopyridine (B28879) (DMAP). numberanalytics.com DMAP is a particularly effective catalyst, especially for less reactive or sterically hindered amines. rsc.orgnumberanalytics.com The reaction is often performed in solvents like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). fishersci.co.uknumberanalytics.com The selection of the solvent can impact reaction rates and selectivity. numberanalytics.com For example, using anhydrous conditions with solvents like methanol (B129727) or DMF can be advantageous for sensitive substrates. In some cases, the reaction can be performed under solvent-free conditions, which offers a greener alternative. thieme-connect.com

| Catalyst/Solvent System | Substrate | Key Features |

| Boc₂O/TEA/MeOH | Water-sensitive amino acids | Anhydrous conditions prevent loss of isotopic labels. |

| Boc₂O/DMAP | Sterically hindered amines | DMAP acts as a powerful nucleophilic catalyst. rsc.orgnumberanalytics.com |

| Boc₂O in Dichloromethane | 6-amino-1-hexanol | Standard and effective procedure. prepchem.com |

| Boc₂O in THF | General amines | Common aprotic solvent for Boc protection. numberanalytics.com |

| Boc₂O/SrGO (sulfonated reduced graphene oxide) | Morpholine | Solvent-free conditions, high yields, and reusable catalyst. thieme-connect.com |

| Boc₂O in HFIP (1,1,1,3,3,3-hexafluoroisopropanol) | Various amines | HFIP acts as both solvent and organocatalyst, leading to rapid reactions and high yields. organic-chemistry.org |

Optimizing reaction conditions is crucial for maximizing the yield of this compound while minimizing side products. Factors such as temperature, reaction time, and the stoichiometry of reagents play a significant role. numberanalytics.comnumberanalytics.com For instance, conducting the reaction at a low temperature, such as in an ice bath, can help control the exothermic nature of the reaction and improve selectivity. prepchem.com The use of a slight excess of Boc₂O can ensure complete conversion of the starting material. However, careful control is needed to avoid the formation of di-Boc protected byproducts, especially when using highly active catalysts like DMAP. rsc.org Research has shown that catalyst-free systems in water can chemoselectively produce N-t-Boc derivatives without the formation of common side products like isocyanates or ureas. organic-chemistry.org

Catalytic Systems and Solvents (e.g., Triethylamine, 4-Dimethylaminopyridine, Dichloromethane, Tetrahydrofuran)

Comparative Analysis of Amino Protecting Group Strategies in Amino Alcohol Synthesis

Orthogonal protection strategies are particularly valuable in complex syntheses, where multiple protecting groups can be removed selectively without affecting others. researchgate.net For example, the Fmoc (9-fluorenylmethoxycarbonyl) group is base-labile, while the Boc group is acid-labile, allowing for their independent removal. organic-chemistry.org The Cbz (benzyloxycarbonyl) group is another common amine protecting group, typically removed by catalytic hydrogenolysis, a condition under which Boc groups are stable. rsc.org

| Protecting Group | Introduction Method | Removal Conditions | Key Features |

| Boc (tert-butoxycarbonyl) | Boc₂O, base (e.g., TEA, DMAP) numberanalytics.com | Mild acid (e.g., TFA, HCl) fishersci.co.uk | Stable to base and nucleophiles; widely used. organic-chemistry.org |

| Cbz (benzyloxycarbonyl) | Benzyl (B1604629) chloroformate | Catalytic hydrogenolysis rsc.org | Stable to acidic and basic conditions. |

| Fmoc (9-fluorenylmethoxycarbonyl) | Fmoc-Cl, Fmoc-OSu | Base (e.g., piperidine) sigmaaldrich.com | Base-labile; useful in orthogonal strategies with Boc. organic-chemistry.org |

| Dde/ivDde | - | 2% hydrazine (B178648) in DMF sigmaaldrich.com | Used in Fmoc-based solid-phase peptide synthesis for orthogonal protection. sigmaaldrich.com |

| Trityl (Trt) | Trityl chloride | Mild acid (e.g., 20% dichloroacetic acid in DCM) sigmaaldrich.com | Provides steric bulk. |

Synthesis of DL-2-amino-1-hexanol

Reductive Amination Pathways

Reductive amination serves as a primary method for the synthesis of amino alcohols. This process typically involves the reaction of a ketone with an amine source, followed by reduction of the resulting imine intermediate.

From α-Hydroxy Ketones

A common route to DL-2-amino-1-hexanol, the precursor to the N-Boc protected compound, is the reductive amination of α-hydroxy ketones. google.com This method has been widely adopted for the synthesis of various amino alcohols. acs.orgnih.govrsc.org The process involves reacting an α-hydroxy ketone with an ammonia (B1221849) source to form an imine, which is then reduced to the corresponding amine. For instance, the reductive amination of α-hydroxy ketones using ammonium (B1175870) nitrate (B79036) and sodium cyanoborohydride in methanol has been reported to yield racemic 2-amino-1-heptanol, a method adaptable for the synthesis of 2-amino-1-hexanol.

Recent advancements have focused on biocatalytic approaches. Engineered amine dehydrogenases (AmDHs) have been successfully employed for the asymmetric reductive amination of α-hydroxy ketones, providing access to chiral vicinal amino alcohols with high conversions and enantiomeric excess. acs.orgnih.govrsc.org These enzymatic methods offer an environmentally friendly alternative to traditional chemical reductions. researchgate.net

Catalytic Hydrogenation Approaches (e.g., Raney nickel and cyclohexanol)

Catalytic hydrogenation is another effective reduction strategy in the synthesis of amino alcohols. Raney nickel is a versatile catalyst for the hydrogenation of various functional groups, including ketones. thieme-connect.demasterorganicchemistry.com In the context of reductive amination, after the formation of the imine from an α-hydroxy ketone, catalytic hydrogenation using catalysts like Raney nickel can be employed to furnish the amino alcohol. google.com The process often involves hydrogen gas, although Raney nickel can sometimes be used in its "activated" form, which already contains adsorbed hydrogen. masterorganicchemistry.com

Transfer hydrogenation offers an alternative to using pressurized hydrogen gas. This technique utilizes a hydrogen donor molecule, such as 2-propanol or cyclohexanol, in the presence of a catalyst like Raney nickel to effect the reduction. researchgate.net This method has been used for the deoxygenation of aromatic ketones and can be applied to the reduction of imine intermediates in amino alcohol synthesis. researchgate.net

Nucleophilic Substitution Routes from Halogenated Derivatives

The synthesis of amino alcohols can also be achieved through nucleophilic substitution reactions on halogenated precursors. This involves the displacement of a halide ion from an alkyl halide by an amine or a protected amine. For example, a halogenated hexanol derivative can react with ammonia or a primary amine to introduce the amino group. studymind.co.uk The reaction of an alcohol with reagents like 2,4,6-trichloro nih.govbachem.comarkat-usa.orgtriazine and N,N-dimethylformamide can produce the corresponding alkyl chloride, which can then undergo nucleophilic substitution with an amine. organic-chemistry.org

A related strategy involves the ring-opening of aziridinium (B1262131) ions, which can be formed from β-amino alcohols, with halide nucleophiles. rsc.org This approach allows for the stereospecific synthesis of β-halo amines, which can be further converted to other amino alcohol derivatives. rsc.org

Hydrolysis of Acetamide (B32628) Intermediates

Another synthetic route involves the hydrolysis of an acetamide intermediate. This method is analogous to the synthesis of dl-2-amino-1-butanol from N-[1-(chloromethyl)propyl]acetamide. The process typically involves the formation of an N-acetylated amino alcohol precursor, which is then hydrolyzed under acidic or basic conditions to yield the free amino alcohol. libretexts.org For example, an N-[1-(chloromethyl)pentyl]acetamide intermediate can be subjected to hydrolysis with hydrochloric acid in methanol to produce the desired amino alcohol.

Strategies for Minimizing Racemization during Synthesis

Minimizing racemization is a critical consideration in the synthesis of chiral molecules, including amino alcohols. Several strategies can be employed to preserve stereochemical integrity.

During peptide synthesis, which involves the formation of amide bonds similar to those in N-Boc protected amino alcohols, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or Oxyma Pure are often used with coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC) to suppress racemization. bachem.compeptide.com Running reactions at low temperatures and using a high concentration of the alcohol component can also reduce the risk of racemization. bachem.com The choice of base is also crucial; weaker bases like sym-collidine are sometimes preferred over stronger bases like N,N-diisopropylethylamine (DIPEA) to minimize epimerization. bachem.com

In the context of hydrogen-borrowing alkylation reactions to form C-C bonds adjacent to an amine, the use of a bulky nitrogen protecting group, such as a triphenylmethane (B1682552) (trityl) or benzyl group, can prevent racemization of the amine stereocenter. nih.gov

Advanced Synthetic Strategies for this compound Derivatives

Advanced synthetic strategies provide efficient pathways to various derivatives of this compound. One such method is the direct amidation of unactivated esters with amino alcohols, promoted by cesium carbonate, which avoids the need for transition-metal catalysts and coupling reagents. This approach has been shown to proceed with no racemization for most naturally occurring amino acid substrates. acs.org

Another innovative approach involves a one-pot, four-component reaction for the synthesis of 1,2-amino alcohols. This method utilizes a TiCl3/t-BuOOH system to mediate the radical hydroxymethylation of imines, which are formed in situ from an amine and an aldehyde. acs.org This strategy is notable for not requiring the preformation of the imine or protection of the amino group. acs.org

Furthermore, light-induced denitrogenative alkylarylation/dialkylation of vinyl azides offers a modern route to unprotected α-tertiary amines and 1,2-amino alcohols. chinesechemsoc.org This method provides a modular synthesis with excellent functional group tolerance. chinesechemsoc.org

Table of Synthetic Parameters

| Synthetic Pathway | Key Reagents/Catalysts | Conditions | Reported Yields |

|---|---|---|---|

| Reductive Amination of α-Hydroxy Ketone | NH₄NO₃, NaBH₃CN | Methanol, Room Temp, 48h | 37% (for 2-amino-1-heptanol) |

| Biocatalytic Reductive Amination | Engineered Amine Dehydrogenases (AmDHs) | Aqueous buffer, Glucose, NADP⁺ | 41-84% researchgate.net |

| Catalytic Hydrogenation | Raney Nickel | Varies | Generally high thieme-connect.demasterorganicchemistry.com |

| Hydrolysis of Acetamide | HCl, Methanol | Reflux, 24h | 70-92% |

| Cesium Carbonate Promoted Amidation | Cs₂CO₃, DMF/Acetonitrile (B52724) | Varies | Up to 90% acs.org |

Table of Chemical Compounds

| Compound Name |

|---|

| This compound |

| DL-2-amino-1-hexanol |

| 2-amino-1-heptanol |

| α-hydroxy ketone |

| Sodium cyanoborohydride |

| Ammonium nitrate |

| Raney nickel |

| Cyclohexanol |

| 2-propanol |

| 2,4,6-trichloro nih.govbachem.comarkat-usa.orgtriazine |

| N,N-dimethylformamide |

| N-[1-(chloromethyl)propyl]acetamide |

| N-[1-(chloromethyl)pentyl]acetamide |

| Hydrochloric acid |

| Methanol |

| 1-hydroxybenzotriazole (HOBt) |

| Oxyma Pure |

| Dicyclohexylcarbodiimide (DCC) |

| Diisopropylcarbodiimide (DIC) |

| sym-collidine |

| N,N-diisopropylethylamine (DIPEA) |

| Triphenylmethane (trityl) |

| Benzyl |

| Cesium carbonate |

| TiCl₃ |

| t-BuOOH |

Asymmetric Synthesis Approaches

Asymmetric synthesis is paramount for obtaining enantiomerically pure or enriched forms of 2-amino-1-hexanol derivatives. This is crucial as the biological activity of resulting compounds often depends on a specific stereoisomer. acs.org Key strategies include the use of chiral auxiliaries and biocatalytic methods.

The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis. york.ac.uk A good chiral auxiliary should be readily available in both enantiomeric forms, easy to attach and remove, and provide a high degree of stereochemical control. york.ac.uk While specific examples detailing the use of chiral auxiliaries for the direct synthesis of this compound are not prevalent in the provided search results, the general principles of this methodology are widely applied to the synthesis of tailor-made amino acids. nih.gov

One common approach involves the use of Ni(II) complexes of Schiff bases derived from glycine (B1666218) and a chiral tridentate ligand. nih.gov This methodology has proven effective for the asymmetric synthesis of various α-amino acids. nih.gov The process typically involves the alkylation of the chiral Ni(II) complex, followed by disassembly to release the desired amino acid and recovery of the chiral ligand. nih.gov

| Parameter | Description | Reference |

| Methodology | Use of a chiral auxiliary to direct the stereochemical outcome of a reaction. | york.ac.uk |

| Advantages | High levels of diastereocontrol are often achieved, and the auxiliary can often be recycled. | york.ac.uk |

| Application | Widely used for the asymmetric synthesis of α-amino acids. | nih.gov |

Biocatalysis offers a green and highly selective alternative for the synthesis of chiral compounds. acs.org Enzymes can operate under mild conditions and often exhibit excellent enantio- and regioselectivity. mdpi-res.com

Enzymatic resolution is a common biocatalytic method. This involves the selective transformation of one enantiomer in a racemic mixture, allowing for the separation of the two. For instance, lipases are frequently used for the stereoselective acylation or hydrolysis of racemic alcohols or amines. google.com While a direct enzymatic resolution protocol for DL-2-amino-1-hexanol was not detailed in the search results, the enzymatic synthesis of related chiral amino alcohols has been demonstrated. acs.org

Multi-enzyme cascade reactions represent a more advanced biocatalytic approach. These cascades can convert a starting material through several sequential enzymatic steps in a single pot, improving efficiency and reducing waste. acs.orgacs.org For example, l-phenylalanine (B559525) has been converted into enantiomerically pure amino alcohols through multi-enzyme pathways. acs.org A combination of an alcohol dehydrogenase (ADH) and a transaminase can be used to transform an alcohol into a chiral amine. acs.org Research has shown the complete conversion of 1-hexanol (B41254) to 1-hexylamine using this method. acs.org

| Enzyme Class | Application in Chiral Synthesis | Example | Reference |

| Lipase | Kinetic resolution of racemic alcohols and amines. | Stereoselective acylation. | google.com |

| Alcohol Dehydrogenase (ADH) & Transaminase | Conversion of alcohols to chiral amines. | Conversion of 1-hexanol to 1-hexylamine. | acs.org |

| Lyase | Carbon-carbon bond formation. | Synthesis of (1S)-hydroxy-1-phenylacetone. | acs.org |

Chiral Auxiliary Mediated Synthesis

Stereocontrolled Functionalization and Derivatization

Once the chiral core of 2-amino-1-hexanol is established, further stereocontrolled functionalization and derivatization can be performed to synthesize more complex molecules. The amino and hydroxyl groups of this compound are key handles for such modifications.

The tert-butoxycarbonyl (Boc) protecting group on the amine is crucial for many synthetic transformations. It is stable under a variety of reaction conditions but can be readily removed with acid, such as trifluoroacetic acid (TFA), to liberate the free amine for further reactions like peptide coupling.

Stereocontrolled synthesis of substituted oxetanes from 1,3-diols highlights a method for derivatization where stereochemistry is controlled. acs.org Although not directly involving this compound, this principle of converting diols into other functional groups with stereochemical control is applicable.

Adaptations for Solid-Phase Synthetic Architectures

Solid-phase synthesis is a powerful technique for the assembly of peptides and other oligomers. csic.es The use of N-Boc protected amino acids is a cornerstone of solid-phase peptide synthesis (SPPS).

In the context of SPPS, an N-Boc protected amino acid, such as a derivative of N-Boc-2-amino-1-hexanol, would be anchored to a solid support. csic.es The Boc group is then removed with acid, and the next amino acid is coupled to the newly freed amine. csic.es This cycle is repeated to build the desired sequence. The use of N-Boc-amino acids in solid-phase synthesis is compatible with various coupling reagents.

The synthesis of peptide-oligonucleotide conjugates also utilizes solid-phase techniques where Boc-protected amino acids are sequentially added. csic.es This demonstrates the adaptability of N-Boc protected building blocks for complex biomolecule synthesis.

| Technique | Role of N-Boc-2-amino-1-hexanol Derivative | Key Steps | Reference |

| Solid-Phase Peptide Synthesis (SPPS) | As a monomer unit to be incorporated into a peptide chain. | 1. Attachment to solid support. 2. Boc deprotection. 3. Peptide coupling. | csic.es |

| Fluorous Synthesis | The N-terminus can be capped with a fluorous tag for purification. | Capping, cleavage from solid phase, and fluorous HPLC purification. |

Enantiomeric Resolution and Chiral Purity Assessment

Analytical Techniques for Enantiomeric Separation

Analytical methods are primarily used to determine the enantiomeric composition of a sample. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for this purpose, often employing chiral stationary phases or derivatization to achieve separation. mdpi.com

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

Direct separation of enantiomers can be achieved by using a chiral stationary phase (CSP). The principle behind this technique is the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector immobilized on the stationary phase. These diastereomeric complexes have different energies of interaction, leading to different retention times and thus, separation. Polysaccharide-based CSPs are particularly effective for the resolution of a wide range of chiral compounds, including amino alcohols. mdpi.comresearchgate.net

The selection of an appropriate chiral stationary phase is the most critical parameter for successful enantiomeric separation. Polysaccharide-derivatized CSPs, such as those in the Chiralpak series, are widely employed due to their broad applicability and high enantioselectivity. researchgate.net

Chiralpak AD-H : This CSP consists of amylose (B160209) tris(3,5-dimethylphenylcarbamate) coated on a silica (B1680970) gel support. It is known for its excellent chiral recognition capabilities for a wide variety of racemic compounds. researchgate.nethplc.eu It is particularly efficient when used with mobile phases composed of alkanes and alcohols. hplc.euct-k.com The chiral discrimination is often based on interactions like hydrogen bonding and π-π interactions. researchgate.net

Chiralpak IA : This CSP features amylose tris(3,5-dimethylphenylcarbamate) immobilized on the silica support. ct-k.comchiraltech.com The immobilization allows for the use of a broader range of solvents, including those that might damage coated columns, such as dichloromethane (B109758) (DCM) and ethyl acetate. chiraltech.comchiraltech.com This versatility makes it a valuable tool for method development. ct-k.com Research has shown that Chiralpak IA can achieve high separation factors for N-protected amino acids. researchgate.netresearchgate.net

Chiralpak IB : This column contains cellulose (B213188) tris(3,5-dimethylphenylcarbamate) as the chiral selector. While having the same carbamate (B1207046) derivative as Chiralpak AD-H, the different polysaccharide backbone (cellulose vs. amylose) leads to different chiral recognition mechanisms and selectivities. chosun.ac.kr A related column, Chiralpak IC, which uses cellulose tris(3,5-dichlorophenylcarbamate), has been successfully used to separate the enantiomers of underivatized 2-amino-1-hexanol, demonstrating the potential of cellulose-based CSPs for this class of compounds. chosun.ac.kr

The choice between these columns is often empirical, and a screening of different CSPs is typically performed to find the optimal stationary phase for a specific analyte like N-Boc-DL-2-amino-1-hexanol.

Table 1: Overview of Selected Chiral Stationary Phases

| Chiral Stationary Phase | Chiral Selector | Backbone | Key Features |

|---|---|---|---|

| Chiralpak AD-H | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose | Coated phase, broad applicability, good for normal-phase separations. researchgate.nethplc.eu |

| Chiralpak IA | Amylose tris(3,5-dimethylphenylcarbamate) | Amylose | Immobilized phase, robust, expanded solvent compatibility. ct-k.comchiraltech.com |

| Chiralpak IB | Cellulose tris(3,5-dimethylphenylcarbamate) | Cellulose | Immobilized phase, offers alternative selectivity to amylose-based phases. chiraltech.comchosun.ac.kr |

Once a suitable CSP is selected, the mobile phase composition and column temperature must be optimized to achieve the desired resolution. mastelf.com

Mobile Phase Composition : For normal-phase HPLC on polysaccharide-based CSPs, the mobile phase typically consists of an alkane (like n-hexane or heptane) and an alcohol modifier (like 2-propanol or ethanol). hplc.euct-k.com The concentration of the alcohol modifier is a crucial parameter; decreasing its percentage generally increases retention and selectivity. researchgate.net For basic analytes like amino alcohols, the addition of a small amount of a basic additive, such as diethylamine (B46881) (DEA), to the mobile phase is often necessary to improve peak shape and achieve separation. hplc.euchiraltech.com The choice of alcohol can also significantly impact separation; for instance, ethanol (B145695) might be preferred over other alcohols for certain amino acid separations due to yielding higher separation and resolution factors. researchgate.netresearchgate.net

Temperature : Column temperature affects the thermodynamics of the chiral recognition process. researchgate.net Generally, lower temperatures lead to stronger interactions, increased retention, and often better resolution, although this can also lead to broader peaks. Conversely, increasing the temperature can decrease analysis time but may reduce selectivity. researchgate.net The effect of temperature is analyzed using van't Hoff plots, which can help determine whether the separation is enthalpy- or entropy-driven. researchgate.net For many chiral separations on polysaccharide CSPs, the process is found to be enthalpy-driven, favoring lower temperatures for better resolution. researchgate.net The typical operating temperature range for these columns is between 0 and 40°C. ct-k.com

Table 2: Parameters for HPLC Method Optimization

| Parameter | Influence on Separation | Typical Conditions/Modifications |

|---|---|---|

| Mobile Phase | Governs retention time and selectivity. mastelf.com | Mixtures of hexane (B92381)/2-propanol or hexane/ethanol are common. hplc.euct-k.com |

| Alcohol Modifier % | Affects retention and resolution; lower % often increases resolution. researchgate.net | Optimization range can be from 1% to 50% alcohol. chiraltech.com |

| Additive | Improves peak shape for basic or acidic compounds. chiraltech.com | 0.1% Diethylamine (DEA) for basic analytes like amino alcohols. hplc.eu |

| Temperature | Influences interaction kinetics and thermodynamics. researchgate.net | Typically optimized between 0°C and 40°C. ct-k.com |

Selection of Chiral Stationary Phases (e.g., Chiralpak AD-H, Chiralpak IA, Chiralpak IB)

Derivatization for Enhanced Chiral Resolution (e.g., Marfey's Reagent (FDAA), Nitrobenzoxadiazole (NBD-Cl))

An alternative to direct separation on a CSP is the derivatization of the enantiomers with a chiral derivatizing agent (CDA) to form diastereomers. These diastereomers have different physical properties and can be separated on a standard, achiral HPLC column (e.g., C8 or C18). nih.govresearchgate.net Derivatization can also be used to introduce a chromophore or fluorophore into the analyte, enhancing detection sensitivity. nih.govyakhak.org

Marfey's Reagent (1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) : Marfey's reagent is a well-known CDA used for the resolution of enantiomeric amino compounds. fbise.edu.pk The reagent reacts with the primary amino group of this compound to form stable diastereomeric derivatives. nih.govfbise.edu.pk The L-alanine moiety of the reagent provides the chiral center for differentiation. The resulting diastereomers (L-FDAA-D-amino alcohol and L-FDAA-L-amino alcohol) can be readily separated by reversed-phase HPLC. fbise.edu.pk The dinitrophenyl group provides strong UV absorbance around 340 nm, allowing for sensitive detection. fbise.edu.pk The reaction is typically carried out under mild basic conditions at a slightly elevated temperature. nih.gov

4-Chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) : NBD-Cl is a fluorogenic labeling agent that reacts with primary and secondary amines to form highly fluorescent derivatives. nih.govorientjchem.orggreyhoundchrom.com While NBD-Cl itself is achiral, it is used to enhance detection sensitivity, particularly for fluorescence detection. yakhak.org The derivatization of this compound with NBD-Cl would be followed by separation on a chiral stationary phase. chosun.ac.krnih.gov The derivatization improves the chromatographic behavior and allows for trace-level quantification due to the high sensitivity of fluorescence detection. nih.govyakhak.org The reaction is typically performed at room temperature or with gentle heating in the presence of a base like sodium bicarbonate or triethylamine (B128534). yakhak.org

Table 3: Comparison of Derivatization Reagents for Chiral Analysis

| Reagent | Name | Principle of Separation | Detection Method |

|---|---|---|---|

| Marfey's Reagent | 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | Forms diastereomers separable on an achiral column. nih.govfbise.edu.pk | UV (approx. 340 nm). fbise.edu.pk |

| NBD-Cl | 4-Chloro-7-nitro-2,1,3-benzoxadiazole | Enhances detectability for separation on a chiral column. chosun.ac.krnih.gov | Fluorescence (Ex/Em ~470/530 nm) or UV. nih.govresearchgate.net |

Preparative Enantiomeric Resolution Methods

While analytical techniques are used for purity assessment, preparative methods are required to isolate larger quantities of a single enantiomer from a racemic mixture.

Preferential Crystallization

Preferential crystallization is a method for resolving racemates that crystallize as a conglomerate, which is a mechanical mixture of crystals of the pure enantiomers. mdpi.com This technique exploits the fact that, in a supersaturated solution of a racemate that forms a conglomerate, the addition of seed crystals of one enantiomer can induce the crystallization of that enantiomer exclusively, while the other remains in the solution (mother liquor). rsc.org

The process involves creating a supersaturated solution of the racemic compound, in this case, this compound, at a specific temperature. Seed crystals of the desired enantiomer (e.g., N-Boc-L-2-amino-1-hexanol) are then introduced. This induces the selective crystallization of the L-enantiomer from the solution. The crystals are then harvested by filtration. The process can be repeated by adding seed crystals of the D-enantiomer to the mother liquor to crystallize the other enantiomer. This method is cost-effective and scalable, making it attractive for industrial applications. mdpi.comrsc.org The feasibility of this method for this compound would depend on its solid-state properties and whether it forms a conglomerate upon crystallization.

Table of Mentioned Compounds

| Compound Name | Abbreviation/Synonym | Role in Article |

|---|---|---|

| This compound | - | Target analyte |

| N-Boc-L-2-amino-1-hexanol | - | L-enantiomer of target analyte |

| N-Boc-D-2-amino-1-hexanol | - | D-enantiomer of target analyte |

| 2-amino-1-hexanol | - | Underivatized form of the analyte |

| Amylose tris(3,5-dimethylphenylcarbamate) | - | Chiral selector for Chiralpak AD-H and IA |

| Cellulose tris(3,5-dimethylphenylcarbamate) | - | Chiral selector for Chiralpak IB |

| Cellulose tris(3,5-dichlorophenylcarbamate) | - | Chiral selector for Chiralpak IC |

| n-Hexane | - | Mobile phase component (alkane) |

| 2-Propanol | Isopropanol | Mobile phase component (alcohol modifier) |

| Ethanol | - | Mobile phase component (alcohol modifier) |

| Diethylamine | DEA | Mobile phase additive |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide | Marfey's Reagent, FDAA | Chiral derivatizing agent |

| 4-Chloro-7-nitro-2,1,3-benzoxadiazole | NBD-Cl | Fluorogenic derivatizing agent |

| Triethylamine | TEA | Base for derivatization reactions |

| Sodium Bicarbonate | - | Base for derivatization reactions |

| Dichloromethane | DCM | Solvent |

Determination of Enantiomeric Excess (ee)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful method for determining the enantiomeric excess of a chiral sample. Since enantiomers are indistinguishable in an achiral solvent, their NMR spectra are identical. To differentiate them, it's necessary to create a diastereomeric relationship. This is commonly achieved by reacting the chiral analyte with a chiral derivatizing agent (CDA). dokumen.pubresearchgate.net

For this compound, the hydroxyl group can be esterified with a chiral acid, such as (R)- or (S)-Mosher's acid (α-methoxy-α-trifluoromethylphenylacetic acid), to form diastereomeric esters. researchgate.net These diastereomers have different spatial arrangements and, consequently, will exhibit distinct chemical shifts in their ¹H NMR spectra for protons near the chiral center. nih.gov By comparing the integration of these separated signals, the ratio of the diastereomers, and thus the enantiomeric excess of the original amino alcohol, can be accurately calculated. arkat-usa.org Other chiral derivatizing agents can also be employed to label the amine or alcohol functional group. nih.gov

Table 2: Representative ¹H NMR Data for Diastereomeric Ester Derivatives of N-Boc-2-amino-1-hexanol This table illustrates hypothetical chemical shift data for the diastereomeric esters formed from N-Boc-2-amino-1-hexanol and a chiral derivatizing agent. The difference in chemical shifts (Δδ) allows for quantification.

| Proton | Diastereomer 1 (ppm) | Diastereomer 2 (ppm) | Δδ (ppm) |

|---|---|---|---|

| H-1' (CH₂O-Ester) | 4.32 | 4.27 | 0.05 |

| H-2' (CH-NHBoc) | 3.95 | 3.89 | 0.06 |

| Boc Protons ((CH₃)₃C) | 1.44 | 1.46 | -0.02 |

Liquid chromatography-mass spectrometry (LC-MS) is a highly sensitive and selective technique for the analysis of chiral compounds. osti.govnih.gov By coupling a liquid chromatograph with a chiral stationary phase (CSP) to a mass spectrometer, it is possible to separate, identify, and quantify the enantiomers of this compound.

The separation is achieved on a chiral column, with polysaccharide-based CSPs being particularly effective for N-protected amino acids and their derivatives. researchgate.netsigmaaldrich.com The mobile phase, often a mixture of a nonpolar solvent like hexane and an alcohol modifier, is optimized to achieve baseline resolution of the enantiomers. windows.net Following separation, the mass spectrometer provides detection and quantification. jst.go.jp Operating in selected ion monitoring (SIM) mode, where only the mass-to-charge ratio (m/z) corresponding to the protonated molecule of N-Boc-2-amino-1-hexanol is monitored, enhances the method's sensitivity and specificity. The enantiomeric excess is determined by comparing the integrated peak areas of the two enantiomers in the resulting chromatogram. nih.gov

Table 3: Typical Chiral LC-MS Method Parameters for N-Boc-2-amino-1-hexanol Analysis This interactive table outlines a standard set of parameters for the chiral LC-MS analysis of N-Boc-2-amino-1-hexanol. These parameters serve as a starting point for method development.

| Parameter | Specification |

|---|---|

| Liquid Chromatography | |

| Column | Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) |

| Dimensions | 250 x 4.6 mm, 5 µm |

| Mobile Phase | Isocratic: 95:5 (v/v) n-Hexane : Ethanol |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 5 µL |

| Mass Spectrometry | |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Monitored Ion (SIM) | [M+H]⁺ |

| m/z | 232.18 |

| Capillary Voltage | 4.0 kV |

| Source Temperature | 150 °C |

Reactivity and Functional Group Transformations of N Boc Dl 2 Amino 1 Hexanol

Reactivity of Protected Amino Alcohol Functionalities

The presence of both a hydroxyl group and a Boc-protected amino group on the same molecule allows for selective reactions at either site, a crucial aspect for multi-step synthetic strategies.

Selective Reactions of the Hydroxyl Group

The primary hydroxyl group in N-Boc-DL-2-amino-1-hexanol can undergo various transformations while the Boc-protected amine remains intact. The stability of the Boc group to many reagents that react with alcohols enables this selectivity.

Common reactions involving the hydroxyl group include:

Oxidation: The primary alcohol can be oxidized to an aldehyde or a carboxylic acid using appropriate oxidizing agents. For instance, copper-based catalyst systems have been shown to be effective for the oxidation of primary alcohols without affecting the N-Boc protecting group. wisc.edu

Esterification: The hydroxyl group readily reacts with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form esters.

Etherification: Formation of ethers can be achieved through reactions such as the Williamson ether synthesis, where the alcohol is first deprotonated to form an alkoxide, which then reacts with an alkyl halide.

Alkylation: O-alkylation can be performed under conditions like the Mitsunobu reaction, where an alcohol is reacted with an alkylating agent in the presence of triphenylphosphine (B44618) and a dialkyl azodicarboxylate. nih.gov

These selective reactions are fundamental in elaborating the structure of this compound for the synthesis of more complex target molecules.

Controlled Deprotection of the Boc Group for Amine Reactivity

The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a variety of conditions and its facile removal under acidic conditions. nih.gov The deprotection of the Boc group in this compound unmasks the primary amine, allowing it to participate in subsequent reactions.

Common Deprotection Methods:

| Reagent | Conditions | Notes |

| Trifluoroacetic Acid (TFA) | Commonly used in a solvent like dichloromethane (B109758) (DCM). | A standard and effective method for Boc deprotection. |

| Hydrochloric Acid (HCl) | Typically used as a solution in an organic solvent like dioxane or methanol (B129727). | Another common and robust method. |

| Oxalyl Chloride in Methanol | Room temperature, 1-4 hours. | A mild method for selective deprotection. nih.gov |

| Aqueous Phosphoric Acid | Mild conditions. | An environmentally benign option that tolerates other acid-sensitive groups. organic-chemistry.org |

Once deprotected, the resulting 2-amino-1-hexanol can undergo typical amine reactions, such as:

Acylation: Reaction with acid chlorides or anhydrides to form amides.

Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form substituted amines. rsc.org

The ability to selectively deprotect the amine allows for the sequential introduction of different functionalities, a cornerstone of modern synthetic chemistry.

Functional Group Interconversions at the Hexanol Backbone

Beyond the reactivity of the amino and hydroxyl groups, the hexanol backbone of this compound can also be modified through various functional group interconversions.

Oxidation Reactions

Oxidation reactions can target the primary alcohol, as previously mentioned. The choice of oxidizing agent determines the product.

Table of Oxidation Reactions:

| Oxidizing Agent | Product |

| Pyridinium chlorochromate (PCC) | Aldehyde |

| Dess-Martin periodinane (DMP) | Aldehyde |

| Potassium permanganate (B83412) (KMnO4) | Carboxylic acid |

| Chromium trioxide (CrO3) | Carboxylic acid |

These transformations are crucial for converting the alcohol into other important functional groups.

Reduction Reactions

While the existing alcohol is already in a reduced state, the term "reduction reactions" in the context of derivatives can refer to the reduction of other functional groups that might be introduced onto the molecule. For instance, if the hydroxyl group is first oxidized to an aldehyde or carboxylic acid, these can then be subjected to further reduction. More directly, the unprotected DL-2-amino-1-hexanol can be synthesized via the reduction of corresponding precursors. For example, catalytic hydrogenation of nitriles or oximes can yield the amino alcohol.

Substitution Reactions

Substitution reactions can occur at the carbon bearing the hydroxyl group, often after its conversion to a better leaving group. For example, the hydroxyl group can be converted to a tosylate or mesylate, which are excellent leaving groups for nucleophilic substitution (SN2) reactions. This allows for the introduction of a wide variety of nucleophiles, such as halides, azides, and cyanides, at this position. sigmaaldrich.com

Formation of Complex Molecular Structures through Derivatization

This compound serves as a versatile chiral building block for the synthesis of more complex molecular architectures. Its bifunctional nature, possessing both a protected amine and a primary alcohol, allows for selective transformations at either end of the molecule, leading to a diverse range of derivatives. These derivatization strategies are fundamental in medicinal chemistry and materials science for creating novel structures with specific functions.

Cyclization Reactions for Heterocycle Formation (e.g., Azaheterocycles, Oxetanes)

The inherent 1,2-amino alcohol structure of this compound is a valuable precursor for intramolecular cyclization reactions to form various saturated heterocycles. These structural motifs are prevalent in natural products and pharmacologically active compounds.

Azaheterocycle Formation: The formation of saturated nitrogen-containing heterocycles, such as substituted pyrrolidines and piperidines, is a common transformation for amino alcohols. rsc.org The general strategy involves activating the terminal hydroxyl group to facilitate intramolecular nucleophilic attack by the nitrogen atom of the amino group. rsc.org Although the Boc-protecting group on this compound temporarily reduces the nucleophilicity of the amine, its removal unmasks the primary amine, which can then participate in cyclization. Alternatively, the hydroxyl group can be converted into a good leaving group (e.g., tosylate, mesylate, or halide). Subsequent deprotection of the Boc group and treatment with a base can trigger an intramolecular SN2 reaction to yield a cyclic amine.

A convenient, acid-promoted protocol for cyclization of amino alcohols utilizes reagents like N,N-dimethylacetamide dimethyl acetal (B89532) (DMADA) to activate the hydroxyl group. rsc.org This method has been shown to be effective for synthesizing various substituted pyrrolidines and piperidines in good to high yields. rsc.org The choice of reaction conditions, including the activating agent and solvent, is crucial for achieving high yields and minimizing side products. rsc.org

Table 1: General Conditions for Azaheterocycle Formation from Amino Alcohols

| Activating Reagent | Additive/Solvent | Temperature | Product Type | General Yield Range |

|---|---|---|---|---|

| Vilsmeier Reagent | Base (e.g., Et3N) / 1,2-DCE | Reflux | Azaheterocycle | Moderate (e.g., 75%) |

| DMADA | Acetic Acid / Dioxane | Reflux | Azaheterocycle | Good to High |

This table represents generalized findings for amino alcohol cyclization and is applicable to the deprotected form of this compound.

Oxetane (B1205548) Formation: Oxetanes are four-membered cyclic ethers that are increasingly used in medicinal chemistry as isosteric replacements for gem-dimethyl or carbonyl groups, often improving metabolic stability and polarity. beilstein-journals.org The synthesis of oxetanes from a 1,2-amino alcohol precursor like this compound is less direct than azaheterocycle formation but can be achieved through multi-step sequences. One common method for forming the oxetane ring is the intramolecular Williamson ether synthesis, which requires a 1,3-halohydrin. acs.org

For this compound, this would involve a synthetic sequence where the amino group is replaced with a carbon-bearing a hydroxyl group, and the original hydroxyl is converted into a leaving group, or vice-versa. A more direct, albeit challenging, approach is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, which can be used to form polysubstituted oxetanes. beilstein-journals.org The strained C-O-C bond angle in oxetanes makes the oxygen's lone pairs highly accessible, rendering them strong hydrogen-bond acceptors and Lewis bases. beilstein-journals.org

Formation of Amino Thioether Acids (ATAs)

Amino thioether acids (ATAs) are components of lantibiotics, a class of peptide antimicrobials that contain thioether-bridged amino acids like lanthionine. nih.gov These structures are of significant interest for creating conformationally constrained peptide therapeutics. nih.gov this compound can be envisioned as a starting material for the synthesis of novel, non-proteinogenic ATAs.

A plausible chemoenzymatic strategy could be employed, leveraging the broad substrate tolerance of enzymes like lacticin 481 synthetase (LctM), which installs dehydro amino acids and thioether rings. nih.gov A more traditional synthetic organic approach would involve several key transformations:

Conversion of the Hydroxyl Group: The primary alcohol can be converted into a good leaving group, such as a tosylate or bromide.

Thiol Introduction: The leaving group can then be displaced by a sulfur nucleophile, such as sodium hydrosulfide (B80085) or a protected thiol, to introduce the sulfur atom.

Chain Extension and Oxidation: The other terminus of the molecule would need to be elaborated into a carboxylic acid. This could potentially involve oxidation of the carbon bearing the amino group after appropriate protection-deprotection steps, or by building a new carbon chain off the nitrogen.

The result would be a molecule containing the core structural features of an amino thioether acid, with the thioether linkage and the acid and amine functionalities positioned for potential incorporation into peptide-like structures.

Incorporation into Oligonucleotide Structures as Linkers

The modification of oligonucleotides with various chemical moieties is crucial for applications in diagnostics, therapeutics, and biotechnology. nih.govbiosearchtech.com Amino linkers are among the most versatile modifications, providing a primary amine handle for post-synthesis conjugation of labels, proteins, or other molecules. biosearchtech.com this compound is an ideal precursor for creating such a linker.

The synthetic strategy involves converting the primary hydroxyl group into a phosphoramidite (B1245037). This phosphoramidite derivative can then be used as a building block in standard solid-phase oligonucleotide synthesis, typically added at the 5' or 3' terminus of the nucleic acid sequence. google.com

Once the oligonucleotide is synthesized and cleaved from the solid support, the Boc protecting group is removed under acidic conditions, revealing the primary amine of the hexanol linker. This amine serves as a reactive site for conjugation with molecules containing an N-hydroxysuccinimide (NHS) ester, allowing for the attachment of a wide array of functionalities. biosearchtech.com The six-carbon chain provides a flexible spacer between the oligonucleotide and the conjugated molecule, minimizing potential steric hindrance.

Table 2: Applications of Amino-Linker Modified Oligonucleotides

| Conjugated Moiety | Application | Reference |

|---|---|---|

| Biotin, Digoxigenin | Probes for hybridization assays, affinity purification | biosearchtech.com |

| Fluorescent Dyes | Probes for in-situ hybridization, qPCR, DNA sequencing | biosearchtech.com |

| Enzymes (e.g., Alkaline Phosphatase) | Diagnostic tests, signal amplification | biosearchtech.com |

| Minor Groove Binders (MGBs) | Stabilization of DNA duplexes, enhanced specificity of probes and primers | google.com |

| Peptides | Creation of peptide-oligonucleotide conjugates for therapeutic and research applications | psu.edu |

This post-synthetic modification approach offers great flexibility in designing custom-functionalized oligonucleotides for a broad spectrum of advanced applications. nih.gov

Applications of N Boc Dl 2 Amino 1 Hexanol As a Key Synthon in Advanced Organic Synthesis

Role in Complex Organic Molecule Construction

The strategic placement of functional groups in N-Boc-DL-2-amino-1-hexanol makes it an ideal starting material for the synthesis of elaborate molecular architectures. The Boc group provides robust protection for the amine under various reaction conditions, while the hydroxyl group offers a site for oxidation, esterification, or conversion into other functionalities.

Building Block for Natural Product Synthesis

While direct examples of this compound in the total synthesis of specific natural products are not extensively detailed in the provided search results, its structural motif is analogous to subunits found in various natural compounds. Amino alcohols are core components of many biologically active natural products. The synthesis of such compounds often relies on the use of protected amino alcohol synthons. For instance, the oxetane (B1205548) ring, a feature in natural products like paclitaxel (B517696) (Taxol), can be synthesized through photochemical cycloaddition reactions involving enamides, which can be derived from amino alcohols. acs.org The strategic use of protected amino alcohols like this compound allows for the controlled, stepwise assembly of complex natural product skeletons.

Precursor for Intermediates in Medicinal Chemistry and Drug Development

This compound is a crucial intermediate in the synthesis of various biologically active compounds and serves as a chiral building block for molecules explored in drug delivery systems. Its derivatives are subjects of study for their potential antimicrobial and enzyme inhibition properties. The ability to functionalize the amino group after deprotection allows for the enhancement of target specificity in drug design.

The compound is utilized in the synthesis of heterocyclic compounds, which are a cornerstone of many pharmaceutical agents. For example, it can be a precursor for quinoxaline (B1680401) derivatives, which have been investigated for their role as vaccine adjuvants. Furthermore, its structural similarity to amino acids makes it a valuable intermediate in the synthesis of drugs targeting various health conditions. The development of PROTACs (Proteolysis Targeting Chimeras), a novel therapeutic modality, often involves the use of Boc-protected alkanolamines to create linkers that connect a target-binding ligand to an E3 ligase ligand. nih.gov

Table 1: Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 137258-12-9 |

| Molecular Formula | C11H23NO3 |

| Molecular Weight | 217.31 g/mol |

| Boiling Point | 135 °C at 0.3 mm Hg |

| Density | 1.178 g/mL at 25 °C |

| Refractive Index | n20/D 1.450 |

This data is compiled from multiple sources. echemi.comechemi.comlookchem.com

Contribution to Peptide and Peptidomimetic Chemistry

The field of peptide science benefits significantly from the availability of modified amino acid analogues. This compound, as a protected amino alcohol, plays a key role in this area.

Use in Peptide Synthesis as a Protected Amino Acid Analogue

The tert-butoxycarbonyl (Boc) group is a widely employed protecting group for amines in peptide synthesis, particularly in solid-phase synthesis. Boc-protected amino acids are compatible with a wide range of coupling reagents and reaction conditions. The Boc group is stable under basic conditions, allowing for effective peptide bond formation, and can be readily removed under mild acidic conditions. this compound, being a derivative of the non-proteinogenic amino acid norleucine (as norleucinol), can be incorporated into peptide chains to introduce non-natural structural elements. echemi.comsigmaaldrich.com This modification can alter the peptide's conformation, stability, and biological activity.

Design and Synthesis of Peptidomimetic Scaffolds

Peptidomimetics are compounds that mimic the structure and function of peptides but have improved properties, such as enhanced stability against enzymatic degradation. This compound is a valuable starting material for creating these scaffolds. For instance, it can be used to synthesize cyclic compounds, which are a common feature of many peptidomimetics. researchgate.net The synthesis of such cyclic structures often involves macrocyclization reactions, where a linear precursor is cyclized. researchgate.net

Furthermore, derivatives of this compound can be incorporated into more complex peptidomimetic designs, such as those targeting specific biological interactions. For example, the synthesis of dual enkephalinase inhibitors, which have potential applications in pain management, has involved the use of related amino alcohol derivatives to improve oral bioavailability. lookchem.com While not explicitly mentioning this compound, the design principles for creating synergimycin derivatives and Holliday junction-trapping compounds often rely on the strategic use of chiral building blocks to create specific three-dimensional arrangements that mimic peptide turns or other secondary structures.

Ligand and Catalyst Design

The unique structural features of this compound also lend themselves to the design of specialized ligands for metal catalysis and molecular recognition. The amino alcohol moiety can act as a bidentate ligand, coordinating to a metal center through both the nitrogen and oxygen atoms after deprotection of the Boc group.

The development of ruthenium complexes for catalysis, for example, often involves the use of various ligands, including those derived from amino alcohols, to tune the electronic and steric properties of the catalyst. arabjchem.org These catalysts have applications in a wide range of organic transformations, including hydrogenation, oxidation, and the formation of carbon-carbon bonds. arabjchem.org While a direct synthesis of a ligand for catalysis from this compound is not detailed in the provided results, its structural framework is highly relevant. The ability to introduce chirality via the amino alcohol backbone is particularly important in asymmetric catalysis. Ligands are also crucial in the synthesis and stabilization of inorganic nanoparticles, where they control size, shape, and surface properties. acs.org

Application in Chiral Ligand Synthesis (e.g., Bisoxazoline (Box) and Pybox Ligands)

Chiral bis(oxazoline) (Box) and pyridine (B92270) bis(oxazoline) (Pybox) ligands are a class of C2-symmetric ligands that have gained prominence in asymmetric catalysis. wikipedia.org Their metal complexes are effective catalysts for a multitude of enantioselective transformations. The synthesis of these ligands typically involves the condensation of a chiral β-amino alcohol with a suitable bifunctional starting material. wikipedia.org

This compound, after deprotection and potential resolution of its enantiomers, serves as a precursor to the essential β-amino alcohol core required for these syntheses. The general synthetic approach involves the reaction of two equivalents of the amino alcohol with a dinitrile or a dicarboxylic acid derivative. wikipedia.orgcsic.es

A common and efficient method for synthesizing Box and Pybox ligands is the one-pot condensation of a chiral β-amino alcohol with a dinitrile, often catalyzed by zinc salts like zinc triflate (Zn(OTf)₂). csic.esresearchgate.net For instance, the reaction of an amino alcohol with malononitrile (B47326) or 2,6-pyridinedicarbonitrile yields the corresponding methylene-bridged Box or Pybox ligand. csic.esnih.gov While enantiopure amino alcohols such as those derived from valine (valinol) or other amino acids are typically used to introduce chirality, the use of resolved 2-amino-1-hexanol allows for the installation of a butyl group on the stereogenic center of the oxazoline (B21484) ring, thereby tuning the steric and electronic properties of the resulting ligand. wikipedia.orgfu-berlin.de

Table 1: General Synthetic Methods for Box and Pybox Ligands from β-Amino Alcohols

| Ligand Type | Precursors | Catalyst/Conditions | Typical Yield | Reference |

|---|---|---|---|---|

| Bis(oxazoline) (Box) | β-Amino alcohol, Dinitrile (e.g., malononitrile) | Zn(OTf)₂, Toluene, Reflux | >90% | csic.esresearchgate.net |

| Bis(oxazoline) (Box) | β-Amino alcohol, Diethyl malonimidate dihydrochloride | Dichloromethane (B109758), 45 °C | 72% | orgsyn.org |

| Pyridine bis(oxazoline) (Pybox) | β-Amino alcohol, 2,6-Pyridinedicarbonitrile | Catalytic Zn(OTf)₂, Toluene, Reflux | >90% | csic.es |

| Pyridine bis(oxazoline) (Pybox) | β-Amino alcohol, Pyridine-2,6-dicarboxylic acid chloride derivative | SOCl₂, then NaOH or BF₃·OEt₂ | 62-75% | nih.gov |

Investigation as Modulators of Biological Pathways (upon deprotection)

The N-Boc protecting group is instrumental in synthetic sequences, masking the reactive amino group during transformations at other parts of the molecule. Upon successful synthesis of the target structure, the Boc group can be readily removed under acidic conditions (e.g., using trifluoroacetic acid) to liberate the primary amine. rsc.org The resulting free amine is often crucial for biological activity, as it can participate in key hydrogen bonding interactions or act as a protonatable center, binding to receptors or enzyme active sites.

Development of Novel Chemical Entities

The development of new chemical entities for various applications, particularly in drug discovery, relies on the availability of versatile building blocks. This compound, with its distinct functional groups, is an ideal scaffold for generating novel molecules through combinatorial chemistry and for synthesizing diverse classes of biologically active compounds.

Combinatorial Chemistry Approaches for Library Generation

Combinatorial chemistry is a powerful strategy for rapidly generating large collections, or "libraries," of related compounds for high-throughput screening. The use of building blocks with protecting groups, like the Boc group on this compound, is fundamental to this process, especially in solid-phase synthesis. nih.gov

The N-Boc group allows the amino alcohol to be anchored to a resin or to undergo reaction at its hydroxyl group. Following this, the Boc group can be removed, and the newly freed amine can be reacted with a diverse set of reagents (e.g., carboxylic acids, sulfonyl chlorides). This sequence enables the creation of a large library of amides, sulfonamides, or other derivatives based on the 2-amino-1-hexanol scaffold. Such libraries are crucial in the search for new drug candidates. For example, multi-step synthetic strategies involving the protection and deprotection of amino groups are central to creating libraries of Gemini surfactants and other compound classes for screening. csic.es

Table 2: Role of this compound in a Hypothetical Combinatorial Synthesis

| Step | Action | Purpose |

|---|---|---|

| 1 | Couple this compound to a solid support via its hydroxyl group. | Immobilize the building block for easy purification. |

| 2 | Remove the Boc protecting group. | Expose the amine functionality for diversification. |

| 3 | React the free amine with a library of diverse carboxylic acids. | Generate a library of amide derivatives. |

| 4 | Cleave the final products from the solid support. | Isolate the library of novel compounds for screening. |

Exploration in the Synthesis of Biologically Active Compound Classes

This compound is a valuable starting material for the synthesis of several classes of biologically important compounds.

β-amino acids: Enantiomerically pure β-amino acids are key components of various biologically active compounds. rsc.org Efficient methods have been developed for their synthesis from α-amino acids, which can be reduced to the corresponding N-Boc-protected α-amino alcohols. These alcohols then undergo further transformations to yield the desired β-amino acid esters. This approach provides a safer and more efficient alternative to classical methods like the Arndt–Eistert homologation. rsc.org

Glycosides: Glycosides are molecules in which a sugar is bound to another functional group via a glycosidic bond. The synthesis of N-glycosides can be achieved through the reductive glycosylation of azides with carbohydrates. nih.gov The hydroxyl group of this compound can also serve as the aglycone component in the synthesis of O-glycosides, which are important in fields ranging from immunology to materials science. ethernet.edu.et

Calystegine alkaloids: Calystegine alkaloids are a group of polyhydroxylated alkaloids with glycosidase inhibitory activity. acs.org Efficient synthetic routes have been developed for these complex natural products. While many syntheses start from carbohydrates like D-glucose, the strategic incorporation of amino alcohol fragments is a key feature of some synthetic pathways. acs.org A fragment derived from a C6 amino alcohol could potentially be integrated into the synthesis of the characteristic cycloheptane (B1346806) core of certain calystegines.

Oxetane derivatives: Oxetanes are four-membered heterocyclic ethers that have attracted significant interest in medicinal chemistry due to their ability to improve the physicochemical properties of drug candidates. acs.orgresearchgate.net The synthesis of functionalized oxetanes often involves the cyclization of substituted 1,3-diols. acs.org this compound can be envisioned as a precursor to such diols, enabling the synthesis of novel oxetane-containing amino acids and other derivatives for pharmaceutical research. researchgate.netchemrxiv.org

Spectroscopic and Structural Characterization of N Boc Dl 2 Amino 1 Hexanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Proton (¹H) NMR spectroscopy provides information on the number of different types of protons and their immediate electronic environment. The spectrum of N-Boc-DL-2-amino-1-hexanol is characterized by distinct signals corresponding to the tert-butoxycarbonyl (Boc) protecting group, the hexyl chain, and the protons attached to carbons bearing the amino and hydroxyl groups.

The protons of the nine methyl groups of the Boc protecting group typically appear as a prominent singlet around 1.4 ppm. researchgate.net The hexyl chain gives rise to a triplet at approximately 0.9 ppm for the terminal methyl (CH₃) group and a series of multiplets between 1.2 and 1.6 ppm for the three methylene (B1212753) ((CH₂)₃) groups. hmdb.cawordpress.com The methine proton (CH-N) and the two diastereotopic methylene protons adjacent to the hydroxyl group (CH₂-O) resonate further downfield due to the deshielding effects of the adjacent nitrogen and oxygen atoms. The amide (NH) proton of the Boc-carbamate typically appears as a broad signal around 5.0-5.5 ppm, which can be confirmed by its disappearance upon exchange with deuterium (B1214612) oxide (D₂O). researchgate.net

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| -C(CH₃)₃ (Boc group) | ~1.4 | Singlet | 9H |

| -CH₂-CH₂-CH₂- | ~1.2 - 1.6 | Multiplet | 6H |

| -CH₂-CH₃ | ~0.9 | Triplet | 3H |

| -CH -NHBoc | ~3.6 - 3.8 | Multiplet | 1H |

| -CH₂ -OH | ~3.4 - 3.6 | Multiplet | 2H |

| -NH -Boc | ~5.0 - 5.5 | Broad Singlet | 1H |

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Carbon-13 (¹³C) NMR spectroscopy is used to determine the number of non-equivalent carbon atoms and to identify the types of carbon environments, such as alkyl, alcohol, and carbonyl carbons. oregonstate.edu In the ¹³C NMR spectrum of this compound, distinct signals are expected for each of the 11 carbon atoms.

The Boc group is characterized by two signals: one for the quaternary carbon [-C(CH₃)₃] at approximately 80 ppm and another for the carbonyl carbon (C=O) at around 156 ppm. libretexts.org The carbons of the hexyl chain appear in the aliphatic region of the spectrum (14-40 ppm). The carbon attached to the hydroxyl group (C1) and the carbon attached to the nitrogen atom (C2) are shifted downfield to the 50-70 ppm region due to the electronegativity of the heteroatoms. libretexts.orghmdb.ca

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| -C =O (Boc group) | ~156 |

| -C (CH₃)₃ (Boc group) | ~80 |

| -C(C H₃)₃ (Boc group) | ~28 |

| -C H₂-OH (C1) | ~65 |

| -C H-NHBoc (C2) | ~55 |

| -C H₂-(C2) (C3) | ~33 |

| -C H₂-(C3) (C4) | ~28 |

| -C H₂-(C4) (C5) | ~22 |

Note: Chemical shifts are approximate and serve as a general guide.

Advanced 2D NMR techniques are crucial for unambiguously assigning proton and carbon signals and for confirming the molecule's connectivity. ipb.ptmlsu.ac.in

DEPT (Distortionless Enhancement by Polarization Transfer): This technique is used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 experiment would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks, allowing for the definitive assignment of the carbon signals from the hexyl chain and the Boc group.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. libretexts.org A ¹H-¹H COSY spectrum of this compound would show cross-peaks connecting the signals of H1/H2, H2/H3, H3/H4, H4/H5, and H5/H6, thereby confirming the sequential connectivity of the hexanol backbone. libretexts.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space correlations between protons that are in close proximity, regardless of whether they are bonded. libretexts.orgnih.gov For this compound, NOESY can help to describe the molecule's preferred conformation in solution by showing correlations between the protons of the bulky Boc group and protons along the alkyl chain.

Carbon-13 (¹³C) NMR Spectroscopy for Carbon Skeleton Analysis

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to assess its purity.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of a unique elemental composition, thereby confirming the molecular formula. rsc.org For this compound, the molecular formula is C₁₁H₂₃NO₃. HRMS analysis would measure the mass of the protonated molecule [M+H]⁺ or other adducts, such as the sodium adduct [M+Na]⁺. The experimentally determined mass is then compared to the theoretically calculated mass to validate the formula. rsc.org

Table 3: HRMS Data for this compound

| Parameter | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₁H₂₃NO₃ | echemi.com |

| Calculated Exact Mass | 217.16779 | echemi.com |

| Typical Ion Observed | [M+H]⁺, [M+Na]⁺ | |

| Calculated m/z for [M+H]⁺ | 218.17542 |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a hybrid technique that combines the separation capabilities of high-performance liquid chromatography (HPLC) with the detection power of mass spectrometry. jst.go.jp It is widely used to assess the purity of a sample and confirm the identity of the main component. acs.org

In a typical LC-MS analysis of this compound, the sample is first injected into an HPLC system, often using a reversed-phase column (e.g., C18). A gradient of solvents, such as water and acetonitrile (B52724) containing a small amount of an acid like formic acid, is used to separate the target compound from any starting materials, by-products, or other impurities. acs.orgresearchgate.net The purity is determined by integrating the area of the chromatographic peak corresponding to the compound. The eluent from the LC column is then directed into the mass spectrometer, where the components are ionized (commonly by electrospray ionization, ESI) and their mass-to-charge ratios are detected. The identity of the peak corresponding to this compound is confirmed by the detection of its expected molecular ion, such as the [M+H]⁺ ion at m/z 218.2. echemi.comjst.go.jp

Table of Mentioned Chemical Compounds

| Compound Name | Molecular Formula |

|---|---|

| This compound | C₁₁H₂₃NO₃ |

| tert-butyl N-(1-hydroxyhexan-2-yl)carbamate | C₁₁H₂₃NO₃ |

| 1-Hexanol (B41254) | C₆H₁₄O |

| N-Boc glutamic acid | C₁₀H₁₇NO₆ |

| Acetonitrile | C₂H₃N |

| Formic acid | CH₂O₂ |

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. In this compound, the key functional groups—the hydroxyl (-OH), the N-H of the carbamate (B1207046), the carbamate carbonyl (C=O), and the C-H bonds of the alkyl chain—exhibit characteristic absorption bands.

The IR spectrum of an N-Boc protected amino alcohol will display a broad absorption band for the O-H stretching vibration, typically in the region of 3500-3200 cm⁻¹. researchgate.netacs.org The N-H stretching vibration of the carbamate group usually appears as a sharp to medium band around 3400-3300 cm⁻¹. A strong, characteristic absorption band corresponding to the C=O stretching of the tert-butoxycarbonyl (Boc) group is observed in the range of 1700-1680 cm⁻¹. nih.gov The presence of the alkyl backbone is confirmed by C-H stretching vibrations between 3000 and 2850 cm⁻¹. researchgate.net These distinct peaks provide clear evidence for the successful N-Boc protection of the amino alcohol.

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibration Type | Expected Absorption Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Alcohol | O-H Stretch | 3500 - 3200 | Broad, Strong |

| Carbamate | N-H Stretch | 3400 - 3300 | Medium, Sharp |

| Alkyl | C-H Stretch | 3000 - 2850 | Medium to Strong |

| Carbamate | C=O Stretch | 1700 - 1680 | Strong |

| Carbamate | C-N Stretch | 1250 - 1150 | Medium |

Chromatographic Purity Assessment

Chromatographic methods are indispensable for assessing the purity of this compound and for monitoring the progress of its synthesis. Techniques like Thin Layer Chromatography (TLC) and Gas Chromatography (GC) are routinely employed for these purposes.